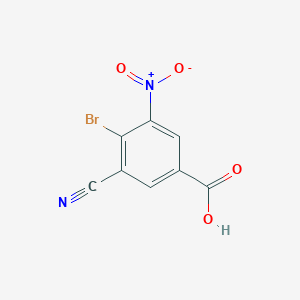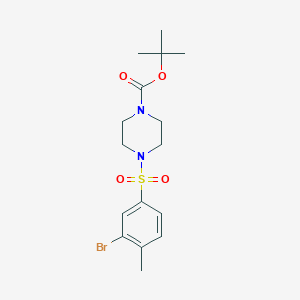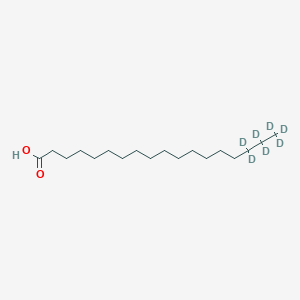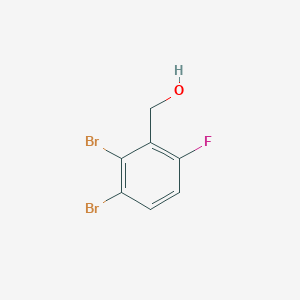
2,3-ジブロモ-6-フルオロベンジルアルコール
概要
説明
“2,3-Dibromo-6-fluorobenzyl alcohol” is a chemical compound with the CAS Number: 1806294-99-4 . It has a molecular weight of 283.92 and its IUPAC name is (2,3-dibromo-6-fluorophenyl)methanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2,3-Dibromo-6-fluorobenzyl alcohol” is 1S/C7H5Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
“2,3-Dibromo-6-fluorobenzyl alcohol” is a solid at room temperature . The storage temperature is 2-8°C .科学的研究の応用
有機化学
有機化学において、2,3-ジブロモ-6-フルオロベンジルアルコールは、複雑な有機化合物の合成のためのビルディングブロックとして役立ちます。それは、グリニャール反応などの様々な有機反応を受けて、新しい炭素-炭素結合を形成することができます。この化合物は、ラジカル反応にも使用され、臭素原子がラジカル開始剤として作用し、ポリマーまたはその他の有機材料の合成のための連鎖反応を促進します .
材料科学
材料科学における2,3-ジブロモ-6-フルオロベンジルアルコールの応用は、それが先端材料の合成のための前駆体として作用する能力に関連しています。ポリマーへの組み込みにより、材料の熱安定性と難燃性を向上させることができます。さらに、疎水性の向上や抗菌特性の付与など、材料の表面特性を変更するために使用できます .
分析化学
分析化学において、2,3-ジブロモ-6-フルオロベンジルアルコールは、様々な分析手法における標準物質または試薬として使用できます。それは、類似の有機化合物の分離と同定のためのクロマトグラフィーにおける参照化合物として役立つ可能性があります。その独特の構造により、分光分析におけるマーカーとなり、分子構造の解明に役立ちます .
生命科学研究
この化合物は、特に細胞生物学と生化学の研究において、生命科学研究で応用されています。それは、酵素や受容体との相互作用など、ハロゲン化合物が生物系で果たす役割を調べるために使用できます。研究者はまた、^19F NMR分光法に有用なフッ素原子のため、イメージング技術のためのプローブとしての可能性を探索することもあります .
クロマトグラフィー
2,3-ジブロモ-6-フルオロベンジルアルコール:は、クロマトグラフィーにおいて、固定相の合成における成分または反応性の低い化合物の検出を向上させるための誘導体化剤として使用されます。その構造は、ガスクロマトグラフィーにおける分子の保持時間に影響を与える可能性があり、方法の開発と最適化に役立つツールとなっています .
Safety and Hazards
The safety information for “2,3-Dibromo-6-fluorobenzyl alcohol” includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
作用機序
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This involves a nucleophilic substitution reaction, where a nucleophile attacks the carbon atom at the benzylic position, leading to the formation of a new bond .
Action Environment
The action, efficacy, and stability of 2,3-Dibromo-6-fluorobenzyl alcohol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances in the environment .
生化学分析
Biochemical Properties
2,3-Dibromo-6-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and free radical bromination. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The presence of bromine atoms makes it a good candidate for halogenation reactions, which can modify the activity of enzymes and proteins. The interactions between 2,3-Dibromo-6-fluorobenzyl alcohol and biomolecules are primarily through covalent bonding, where the bromine atoms can form stable bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
2,3-Dibromo-6-fluorobenzyl alcohol affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. The compound can also affect gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, 2,3-Dibromo-6-fluorobenzyl alcohol impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 2,3-Dibromo-6-fluorobenzyl alcohol involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by forming covalent bonds with the active sites of enzymes, thereby preventing substrate binding and catalysis. For example, it can inhibit cytochrome P450 enzymes by binding to the heme group, which is essential for the enzyme’s catalytic activity. Additionally, 2,3-Dibromo-6-fluorobenzyl alcohol can modulate gene expression by interacting with transcription factors and altering their ability to bind to promoter regions of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dibromo-6-fluorobenzyl alcohol change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over time when exposed to light and air. Long-term exposure to 2,3-Dibromo-6-fluorobenzyl alcohol in in vitro studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression. In in vivo studies, the compound’s effects on cellular function can persist for several days after administration, depending on the dosage and exposure duration .
Dosage Effects in Animal Models
The effects of 2,3-Dibromo-6-fluorobenzyl alcohol vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 2,3-Dibromo-6-fluorobenzyl alcohol can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies in animal models have shown that high doses of 2,3-Dibromo-6-fluorobenzyl alcohol can lead to adverse effects on liver and kidney function .
Metabolic Pathways
2,3-Dibromo-6-fluorobenzyl alcohol is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. These metabolic reactions can affect the flux of metabolites and alter the levels of key metabolic intermediates. The involvement of 2,3-Dibromo-6-fluorobenzyl alcohol in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2,3-Dibromo-6-fluorobenzyl alcohol is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2,3-Dibromo-6-fluorobenzyl alcohol within tissues is influenced by its lipophilicity and the presence of binding sites on cellular proteins .
Subcellular Localization
The subcellular localization of 2,3-Dibromo-6-fluorobenzyl alcohol is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. The localization of 2,3-Dibromo-6-fluorobenzyl alcohol within these compartments can influence its activity and function, as well as its interactions with other biomolecules .
特性
IUPAC Name |
(2,3-dibromo-6-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWOZJXFWAMFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


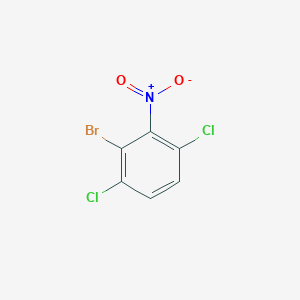




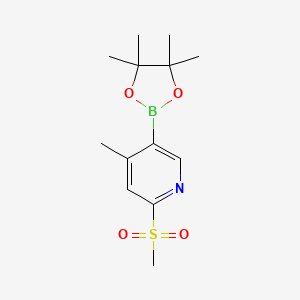
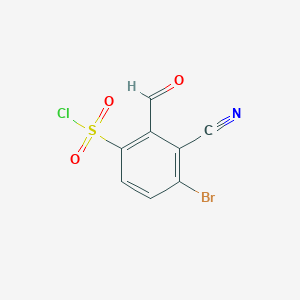


![2-[4-Bromo-2-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410294.png)
